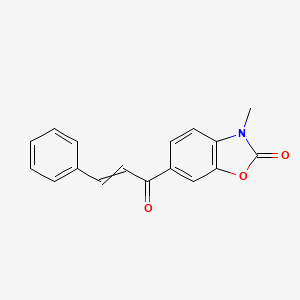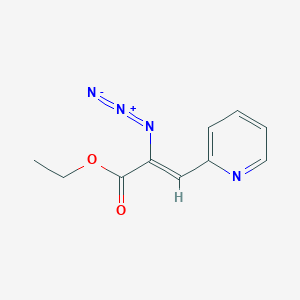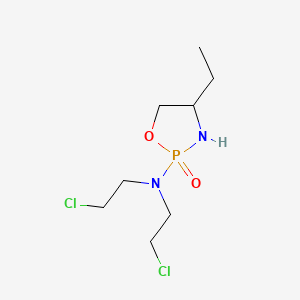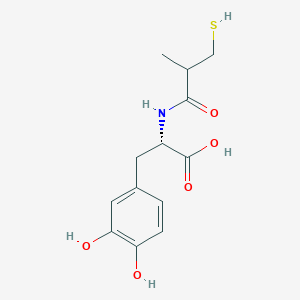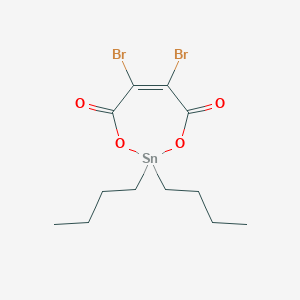
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione: is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups The compound is notable for its unique structure, which includes two bromine atoms and two butyl groups attached to a dioxastannepine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione typically involves the following steps:
Formation of the Dioxastannepine Ring: The initial step involves the formation of the dioxastannepine ring system. This can be achieved through the reaction of a suitable diol with a tin halide under controlled conditions.
Butylation: The final step involves the attachment of butyl groups to the tin atom. This can be achieved through the reaction of the intermediate compound with butyl lithium or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: The butyl groups can participate in coupling reactions to form larger organotin compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Compounds with higher oxidation states of tin.
Reduction Products: Compounds with lower oxidation states of tin.
科学的研究の応用
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
作用機序
The mechanism of action of 5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and butyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways.
類似化合物との比較
Similar Compounds
- 5,5-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione
- 6,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione
- 5,6-Dibromo-2,2-dipropyl-2H-1,3,2-dioxastannepine-4,7-dione
Uniqueness
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione is unique due to its specific substitution pattern and the presence of butyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
79419-64-0 |
|---|---|
分子式 |
C12H18Br2O4Sn |
分子量 |
504.79 g/mol |
IUPAC名 |
5,6-dibromo-2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione |
InChI |
InChI=1S/C4H2Br2O4.2C4H9.Sn/c5-1(3(7)8)2(6)4(9)10;2*1-3-4-2;/h(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChIキー |
JCONCHKHWXFDGI-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn]1(OC(=O)C(=C(C(=O)O1)Br)Br)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


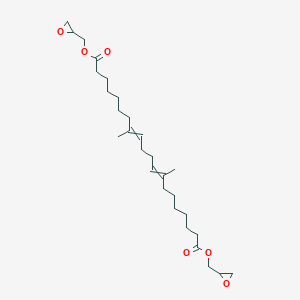
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)

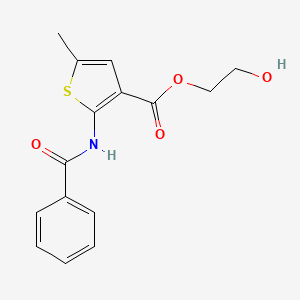
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
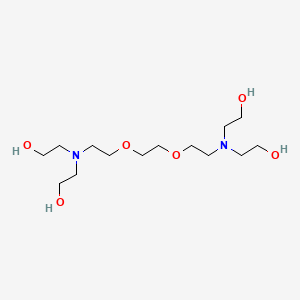
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
